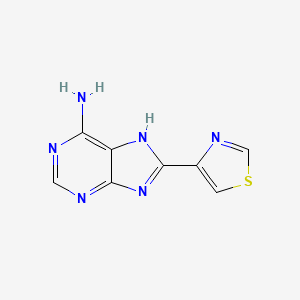

8-(thiazol-4-yl)-9H-purin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(thiazol-4-yl)-9H-purin-6-amine is a chemical compound with the molecular formula C8H6N6S. It is a derivative of purine, a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring. This compound is of significant interest in various fields of scientific research and industry due to its unique chemical structure and properties .

Applications De Recherche Scientifique

Anticancer Properties

One of the most significant applications of 8-(thiazol-4-yl)-9H-purin-6-amine is its role as an inhibitor of heat shock protein 90 (Hsp90). Hsp90 is crucial in cancer biology as it assists in the proper folding and stabilization of many oncoproteins. By inhibiting Hsp90, this compound can disrupt its chaperone function, leading to apoptosis in cancer cells .

Antiviral Activity

Research has indicated that derivatives of this compound may exhibit antiviral properties. The structural features that enhance binding affinity to target proteins could allow for modulation of various biological pathways, making it a candidate for antiviral drug development .

Other Therapeutic Applications

Beyond cancer and viral infections, studies have explored the potential of this compound in treating neurodegenerative diseases due to its ability to modulate cellular stress responses . Its interactions with various enzymes and receptors suggest a broader therapeutic potential.

Industrial Applications

In addition to its biological significance, this compound is utilized in the development of advanced materials, including electronic and energy materials. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and biological activities of related purine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amino | Alkyl substitution at position 9 | Potential anti-cancer properties |

| 8-(4-thiazolyl)-9H-purin-6-amino | Thiazole group similar to target compound | Antiviral activity reported |

| 9-(3-isopropylamino)purin derivatives | Variations at position 3 | Diverse pharmacological activities |

| 7-deazaadenosine | Modified purine structure | Antitumor activity noted |

The specificity of the thiazole substitution pattern in 8-(thiazol-4-yl)-9H-purin-6-amino enhances its binding affinity for target proteins compared to other similar compounds, potentially leading to improved therapeutic profiles in drug development efforts targeting Hsp90-related pathways .

Case Studies and Research Findings

Recent studies have focused on evaluating the efficacy of this compound through various experimental models:

- In vitro Studies : Cytotoxicity assays conducted on breast cancer cell lines demonstrated significant anti-proliferative effects correlated with Hsp90 inhibition .

- Animal Models : Preclinical trials using tumor xenograft models have confirmed the compound's effectiveness in reducing tumor growth by disrupting Hsp90 functionality .

- Pharmacokinetics : Research into the pharmacokinetic properties indicates favorable absorption profiles, making it a viable candidate for further clinical development .

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on the specific derivative and its functional groups.

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to induce cytotoxicity activity on human tumor cell lines .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic behavior.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including cytotoxic effects on human tumor cell lines .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-(thiazol-4-yl)-9H-purin-6-amine typically involves the reaction of purine derivatives with thiazole-containing compounds. One common method includes the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with 4-thiazolylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

8-(thiazol-4-yl)-9H-purin-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in polar aprotic solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of various substituted purine derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Aminopurine: A purine derivative with an amino group at position 6, similar to 8-(thiazol-4-yl)-9H-purin-6-amine.

8-Azapurine: Another purine derivative with a nitrogen atom at position 8.

Thiazolyl-purines: A class of compounds containing both purine and thiazole moieties.

Uniqueness

This compound is unique due to the presence of both purine and thiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further enhances its versatility and potential .

Activité Biologique

8-(Thiazol-4-yl)-9H-purin-6-amine is a purine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules that exhibit a range of pharmacological effects, including anticancer, antiviral, and antibacterial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiazole ring attached to the purine base, which is crucial for its biological activity. The synthesis typically involves multi-step processes that include the formation of the purine core followed by functionalization at specific positions to introduce the thiazole moiety.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, a cytotoxicity assay conducted on various cancer cell lines revealed that this compound effectively inhibits cell proliferation. The IC50 values for different cancer types were recorded, indicating potent activity against melanoma and breast cancer cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| B16-F10 (mouse melanoma) | 16.23 | |

| MCF-7 (breast cancer) | 10.5 | |

| U937 (human monocytic) | 12.8 |

The mechanism of action appears to involve the inhibition of key enzymes related to cell cycle regulation and apoptosis induction.

Antiviral Activity

In addition to its anticancer effects, this compound has shown antiviral activity against various viral strains. Studies indicate that it interferes with viral replication processes by targeting viral polymerases and other critical enzymes involved in the viral life cycle.

Antibacterial Properties

The compound also exhibits antibacterial activity against a range of pathogenic bacteria. The structure–activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance its antibacterial potency. For example, derivatives with additional halogen substitutions displayed improved efficacy against resistant bacterial strains.

Case Studies

-

Cytotoxicity in Cancer Models

A notable study evaluated the cytotoxic effects of this compound on human cancer cell lines using MTT assays. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed through flow cytometry analysis. -

Antiviral Efficacy

Another investigation focused on the compound's ability to inhibit viral replication in vitro. The study found that treatment with this compound resulted in a marked decrease in viral load in infected cells, suggesting its potential as a therapeutic agent against viral infections. -

Bacterial Inhibition Assays

In antibacterial testing, this compound was subjected to agar diffusion assays against several bacterial strains, including E. coli and Staphylococcus aureus. Results demonstrated significant zones of inhibition compared to control groups.

Propriétés

IUPAC Name |

8-(1,3-thiazol-4-yl)-7H-purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N6S/c9-6-5-8(11-2-10-6)14-7(13-5)4-1-15-3-12-4/h1-3H,(H3,9,10,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUSWBSDLSUCNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C2=NC3=NC=NC(=C3N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.